molecular formula C16H21N3O3 B7080029 N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide

Cat. No.: B7080029
M. Wt: 303.36 g/mol
InChI Key: NMECMSFNWWFTKL-GOEBONIOSA-N
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Description

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, an oxane ring, and a furan ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-19-11-12(10-17-19)16-14(6-4-8-22-16)18-15(20)9-13-5-3-7-21-13/h3,5,7,10-11,14,16H,2,4,6,8-9H2,1H3,(H,18,20)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMECMSFNWWFTKL-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NC(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide typically involves multiple steps, including the formation of the pyrazole ring, the oxane ring, and the furan ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Substitution reactions can occur at the pyrazole or furan rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while substitution reactions can produce a variety of substituted pyrazole or furan derivatives.

Scientific Research Applications

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-(furan-2-yl)acetamide is unique due to its combination of a pyrazole ring, an oxane ring, and a furan ring, which imparts distinct chemical and biological properties

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